

Application Notes and Protocols for Reactions in N,N-Diisopropylformamide

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Compound of Interest

Compound Name: *N,N-Diisopropylformamide*

Cat. No.: B1346593

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These application notes provide a detailed overview of the experimental setup for chemical reactions conducted in **N,N-Diisopropylformamide** (DIPF). This document covers the solvent's properties, safety precautions, and detailed protocols for its use in common organic transformations.

Properties of N,N-Diisopropylformamide

N,N-Diisopropylformamide is a polar aprotic solvent with properties that make it a suitable medium for a variety of chemical reactions. Its physical and chemical characteristics are summarized below.

Property	Value	Reference
CAS Number	2700-30-3	[1]
Molecular Formula	C ₇ H ₁₅ NO	[2]
Molecular Weight	129.20 g/mol	[2]
Appearance	Clear, light brown liquid	[1]
Boiling Point	196 °C	[1]
Melting Point	10-11 °C	[1]
Density	0.89 g/mL at 25 °C	[1]
Solubility in Water	Slightly soluble	[1]
Refractive Index	n ₂₀ /D 1.437	[1]

Safety Precautions and Handling

N,N-Diisopropylformamide is a hazardous chemical that requires careful handling to minimize risks.

General Safety:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Avoid inhalation of vapors and contact with skin and eyes.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Keep containers tightly closed when not in use.
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled: Move the person to fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting.

Experimental Protocols

While N,N-Dimethylformamide (DMF) is more commonly cited in the literature, **N,N-Diisopropylformamide** (DIPF) can be used as a solvent in similar reactions, such as the Vilsmeier-Haack reaction, Grignard reactions, and peptide synthesis. The bulkier isopropyl groups in DIPF can influence reaction rates and selectivity compared to the methyl groups in DMF.

Solvent Purification

For moisture-sensitive reactions, it is crucial to use anhydrous DIPF.

- Drying: Stir **N,N-Diisopropylformamide** over calcium hydride overnight.
- Distillation: Distill the dried solvent under reduced pressure.
- Storage: Store the purified solvent over activated molecular sieves (4Å) under an inert atmosphere (e.g., nitrogen or argon).

Vilsmeier-Haack Reaction: Formylation of an Activated Aromatic Compound

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent is prepared in situ from a disubstituted formamide and phosphorus oxychloride (POCl₃).^{[3][4]}

Protocol (Adapted from a procedure using DMF^[3]):

- Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the electron-rich aromatic substrate (1.0 equiv) and anhydrous **N,N-Diisopropylformamide** (as the solvent).

- Vilsmeier Reagent Formation: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equiv) dropwise via the dropping funnel while maintaining the temperature below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Pour the reaction mixture carefully onto crushed ice.
 - Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
 - Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data (Typical for Vilsmeier-Haack with DMF^[3]):

Substrate	Product	Reagents	Solvent	Time (h)	Temp (°C)	Yield (%)
N,N-Dimethylaniline	p-Dimethylaminobenzaldehyde	POCl ₃	DMF	2	100	~90
Indole	Indole-3-carboxaldehyde	POCl ₃	DMF	1	35	>95

Note: Yields in DIPF may vary depending on the substrate and specific reaction conditions.

Solid-Phase Peptide Synthesis (SPPS)

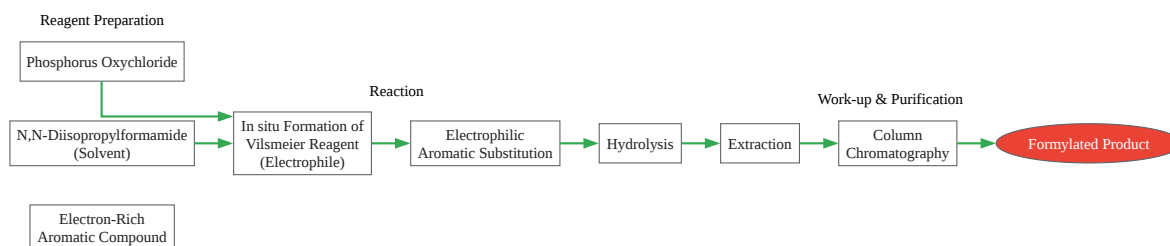
N,N-disubstituted formamides are common solvents in solid-phase peptide synthesis for swelling the resin and dissolving the reagents.[5][6]

General Protocol for a Coupling Step:

- Resin Swelling: Swell the resin (e.g., Rink amide resin) in **N,N-Diisopropylformamide** for 30 minutes.
- Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DIPF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin thoroughly with DIPF to remove excess piperidine and the Fmoc-adduct.
- Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve the Fmoc-protected amino acid (3 equiv), a coupling agent (e.g., HBTU, 3 equiv), and a base (e.g., DIPEA, 6 equiv) in DIPF.
 - Add the activation mixture to the resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature.
- Washing: Wash the resin with DIPF, followed by dichloromethane and methanol, and then dry under vacuum.

Diagrams

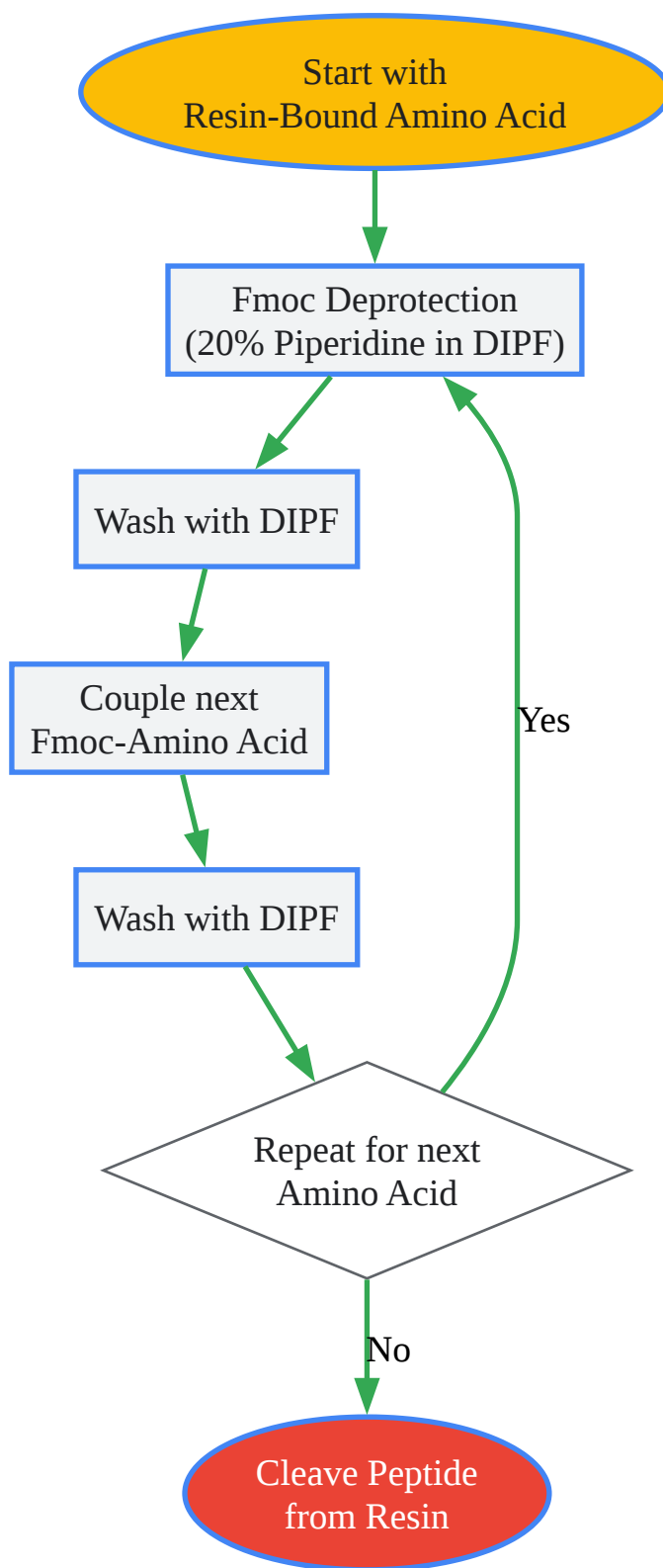
Vilsmeier-Haack Reaction Workflow



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Caption: Workflow for the Vilsmeier-Haack formylation reaction.

Solid-Phase Peptide Synthesis (SPPS) Cycle



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Caption: A single cycle in solid-phase peptide synthesis.

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